HG6-64-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
HG6-64-1 has a wide range of applications in scientific research:
作用機序
HG6-64-1は、B-Rafキナーゼを選択的に阻害することによって効果を発揮します。B-RafのATP結合部位に結合し、MAPK/ERKシグナル伝達経路の下流ターゲットのリン酸化と活性化を防ぎます。 この阻害は、B-Raf V600E変異を持つ癌細胞の細胞増殖の抑制とアポトーシスの誘導につながります .
準備方法
合成経路と反応条件
HG6-64-1は、複数段階の化学プロセスによって合成されます。合成には、主要な中間体の生成、それに続くカップリング、およびその後の官能基の修飾が含まれます。 詳細な合成経路は、特許WO 2011090738 A2、実施例9 (XI-1)で保護されています .
工業的生産方法
This compoundの工業的生産には、実験室での合成プロセスのスケールアップが含まれます。この化合物は、通常、高純度と高収率を確保するために、制御された条件下でバッチ反応器で製造されます。 最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製されます .
化学反応の分析
反応の種類
HG6-64-1は、その構造中の反応性官能基の存在により、主に置換反応を受けます。 特定の条件下では、酸化反応や還元反応にも参加する可能性があります .
一般的な試薬と条件
置換反応: 一般的な試薬には、ハロゲン化剤と求核剤が含まれます。反応は通常、極性溶媒中で穏やかな温度で行われます。
酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤は、酸性または塩基性条件下で使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、置換反応はハロゲン化誘導体を生成する可能性があり、酸化反応と還元反応は様々な酸化された種または還元された種を生成する可能性があります .
科学研究への応用
This compoundは、科学研究において幅広い用途を持っています。
類似化合物との比較
類似化合物
ベムラフェニブ: B-Raf V600E変異を持つメラノーマの治療に使用される別のB-Raf阻害剤。
ダブラフェニブ: がん治療において同様の用途を持つ選択的B-Raf阻害剤。
ソラフェニブ: B-Rafを含む他のキナーゼを標的とするマルチキナーゼ阻害剤
HG6-64-1の独自性
This compoundは、B-Raf V600Eに対する高い選択性と効力によって独自です。 B-Raf V600EトランスフォームされたBa/F3細胞において、IC50値は0.09 μMであり、同クラスの阻害剤の中で最も効果的な阻害剤の一つとなっています .
生物活性
HG6-64-1 is a potent and selective inhibitor of the B-Raf kinase, particularly effective against the B-Raf V600E mutant, which is prevalent in various cancers, especially melanoma. Its dual action as an inhibitor of both B-Raf and Glycerol Kinase (GCK) positions it as a significant compound in cancer research and therapy development. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, effects on cancer cell lines, and potential therapeutic applications.
This compound primarily functions by inhibiting the B-Raf kinase pathway, crucial for cell signaling related to growth and proliferation. The inhibition of B-Raf disrupts downstream signaling cascades, particularly the mitogen-activated protein kinase (MAPK) pathway. This leads to decreased phosphorylation of key proteins involved in cell cycle progression, ultimately resulting in apoptosis of sensitive cancer cells. Additionally, this compound shows interaction with other kinases such as EPHA2, influencing further signaling pathways that may contribute to its anticancer effects .
Cell Line Sensitivity
This compound has been tested against various cancer cell lines, particularly those dependent on B-Raf signaling. In studies involving diffuse large B-cell lymphoma (DLBCL) cell lines, this compound induced G0/G1 cell cycle arrest and increased apoptosis rates across most tested lines. The compound's efficacy was further validated in primary DLBCL tumors, where it caused substantial cell death comparable to that observed in normal lymphocytes .
IC50 Values
The potency of this compound is reflected in its IC50 values:
- B-Raf V600E : 0.09 μM
- Glycerol Kinase : Not explicitly stated but noted for significant inhibition .
Comparative Analysis with Other Compounds
To contextualize the efficacy of this compound, a comparison with other known B-Raf inhibitors is presented below:
Compound Name | Target Kinase | IC50 Value (μM) | Unique Features |
---|---|---|---|
Vemurafenib | B-Raf V600E | 0.01 | First FDA-approved B-Raf inhibitor |
Dabrafenib | B-Raf | 0.005 | Effective against both wild-type and mutant forms |
SB590885 | B-Raf | 0.01 | Selective for mutant forms |
ALW-II-41-27 | EPHA2 | 0.011 | Targets EPHA2 specifically |
This compound's unique dual inhibition profile (B-Raf and Glycerol Kinase) may provide advantages in treating cancers with complex resistance mechanisms that involve multiple signaling pathways.
Study on DLBCL
In a detailed study on DLBCL cells, researchers found that this compound significantly inhibited GCK activity, correlating with reduced cell viability and increased apoptosis. The study utilized KiNativ technology to analyze global kinase activity and demonstrated that higher GCK levels were associated with increased sensitivity to this compound treatment .
Overcoming Resistance Mechanisms
Another critical aspect of this compound's biological activity is its potential to overcome resistance mechanisms associated with other therapies like vemurafenib. By targeting multiple pathways simultaneously, this compound may enhance therapeutic efficacy against resistant cancer types .
特性
IUPAC Name |
N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[(E)-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)ethenyl]-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34F3N5O2/c1-4-39-13-15-40(16-14-39)20-25-9-10-26(18-28(25)32(33,34)35)38-31(41)23-6-5-21(2)22(17-23)7-8-24-19-37-30-27(11-12-36-30)29(24)42-3/h5-12,17-19H,4,13-16,20H2,1-3H3,(H,36,37)(H,38,41)/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBFDGUGXMOMHX-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C=CC4=CN=C5C(=C4OC)C=CN5)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)/C=C/C4=CN=C5C(=C4OC)C=CN5)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
ANone: HG6-64-1 functions as a potent and selective inhibitor of Germinal Center Kinase (GCK), also known as MAP4K2. [] By inhibiting GCK, this compound disrupts downstream signaling pathways, including MAPK cascades, ultimately leading to cell cycle arrest and apoptosis in cancer cells. []
ANone: Yes, research indicates that this compound effectively inhibits the growth of Diffuse Large B-cell Lymphoma (DLBCL) cells both in vitro and in vivo. [] In vitro studies demonstrated that this compound treatment resulted in reduced viability and G0/G1 cell cycle arrest in DLBCL cell lines. [] Additionally, both intratumoral and intraperitoneal injections of this compound significantly reduced tumor growth rate and extended the lifespan of DLBCL xenograft mouse models. []
ANone: While research is ongoing, one study identified GCK expression as a potential prognostic biomarker in DLBCL patients. [] Patients whose tumors did not express GCK had a significantly higher progression-free survival rate compared to those with GCK-expressing tumors. [] This suggests that GCK expression levels could potentially help predict the responsiveness of DLBCL tumors to this compound treatment.
ANone: While the provided research primarily focuses on DLBCL, a bioinformatics study identified (E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide as a potentially sensitive drug for ovarian cancer. [] This suggests that further investigation into its therapeutic potential in other cancer types is warranted.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。